2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
Description
The compound 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a structurally complex molecule featuring a thiazole core, a sulfanyl-linked 4-methoxyphenyl ketone moiety, and an acetamide group terminating in a tetrazole-substituted phenyl ring. Thiazole and tetrazole rings are pharmacologically significant due to their roles in hydrogen bonding, metabolic stability, and bioactivity modulation . The tetrazole group, a bioisostere for carboxylic acids, enhances solubility and bioavailability, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-30-18-8-2-14(3-9-18)19(28)12-32-21-24-16(11-31-21)10-20(29)23-15-4-6-17(7-5-15)27-13-22-25-26-27/h2-9,11,13H,10,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGDAQISSUEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thiazole Ring Formation: This might involve the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The final compound is formed by coupling the tetrazole and thiazole intermediates, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for maximum yield.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the methoxyphenyl moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole and thiazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the tetrazole ring.
Anti-inflammatory Agents: Thiazole derivatives are known for their anti-inflammatory activities.
Industry
Pharmaceuticals: Potential use in drug development for various therapeutic areas.
Agriculture: Possible applications as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Interact with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Structural Differences : Replaces the tetrazole group with a 1,3,4-oxadiazole ring and a 2-methylphenyl substituent.
- The 2-methylphenyl group may enhance lipophilicity, affecting membrane permeability .
2-((4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide ()
- Structural Differences : Substitutes the tetrazole-phenyl group with a 4-chlorophenyl moiety and introduces an azepanyl ring (7-membered cyclic amine).
- Functional Impact : The azepanyl group increases steric bulk, which may influence receptor binding kinetics. The chloro substituent could alter electronic properties and metabolic stability .
Triazole and Benzothiazole Derivatives
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Differences : Features a triazole ring and benzothiazole group instead of thiazole and tetrazole.
- Functional Impact: Benzothiazoles are known for fluorescence and antimicrobial activity, suggesting divergent bioactivity compared to the tetrazole-containing target compound .
2-({5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-hydroxypropyl)acetamide ()
- Structural Differences : Incorporates dual sulfanyl linkages, a benzothiazole, and a hydroxypropyl group.
Pharmacological Activity Comparisons
Anti-Exudative Activity ()
- Compound Class: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Activity: Exhibited anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a complex organic molecule featuring significant pharmacological potential due to its unique structural components. This compound includes a thiazole ring and a tetrazole ring, both of which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Thiazole Ring : Known for its role in various medicinal compounds.
- Tetrazole Ring : Contributes to the compound's biological activity and interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
| Molecular Formula | C21H18N6O3S2 |
| Molecular Weight | 462.53 g/mol |
| CAS Number | 1207037-63-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in cancer treatment where enzyme inhibitors can prevent tumor growth.
- Receptor Interaction : The compound can interact with various cellular receptors, modulating signal transduction pathways that are critical in cancer progression and inflammation.
- Cytotoxicity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. The presence of both thiazole and tetrazole rings is crucial for this activity.
Research Findings and Case Studies
Several studies have explored the biological effects of similar compounds containing thiazole and tetrazole moieties:
Antitumor Activity
A study highlighted the cytotoxic effects of thiazole derivatives against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values less than that of doxorubicin in Jurkat cells (IC50 = 1.61 µg/mL) . This suggests that our compound may also exhibit potent antitumor properties.
Mechanistic Studies
Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells through multiple pathways. For example, molecular dynamics simulations indicated that certain thiazole derivatives interacted hydrophobically with Bcl-2 proteins, leading to increased apoptosis .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other thiazole and tetrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (Thiazole Derivative) | Thiazole ring + Phenyl group | Anticancer (IC50 < 10 µg/mL) |
| Compound B (Tetrazole Derivative) | Tetrazole ring + Alkyl substituents | Antiviral activity |
| This compound | Thiazole + Tetrazole + Methoxyphenyl | Potential anti-cancer |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Step 2: Sulfanyl group introduction using nucleophilic substitution with 2-(4-methoxyphenyl)-2-oxoethyl thiol in DMF at 60–70°C .
- Step 3: Acetamide coupling via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) with 4-(1H-tetrazol-1-yl)aniline in anhydrous dichloromethane . Key considerations: Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers confirm structural integrity and purity?
Use orthogonal analytical methods:
- NMR spectroscopy: Assign peaks for thiazole (δ 7.2–7.5 ppm), tetrazole (δ 8.9–9.3 ppm), and methoxy groups (δ 3.8 ppm) .
- Mass spectrometry: Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the sulfanyl-thiazole and tetrazole motifs .
- HPLC: Achieve >95% purity using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or impurity effects. Mitigate via:
- Dose-response curves: Test compound concentrations from 1 nM to 100 μM in triplicate to establish EC50/IC50 values .
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) .
- Metabolic stability testing: Use liver microsomes to rule out false negatives due to rapid degradation .
Example data contradiction resolution:
| Assay Type | Observed IC50 (μM) | Proposed Mechanism | Follow-up Test |
|---|---|---|---|
| Enzyme | 0.5 | Competitive inhibition | SPR binding kinetics |
| Cell-based | 10.2 | Poor membrane permeability | Caco-2 permeability assay |
Q. What computational strategies can predict binding modes with target proteins?
- Molecular docking: Use AutoDock Vina to model interactions between the tetrazole group and catalytic lysine residues (e.g., in kinases) .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the sulfanyl-thiazole moiety in hydrophobic pockets .
- QSAR modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP and polar surface area .
Q. How to analyze structure-activity relationships (SAR) for analogs with modified tetrazole or thiazole groups?
Design a focused library with systematic substitutions:
- Tetrazole replacements: Compare 1H-tetrazole vs. 2H-tetrazole isomers in binding affinity .
- Thiazole modifications: Introduce methyl or chloro substituents at position 5 to probe steric effects .
Example SAR table:
| Analog | R1 (Thiazole) | R2 (Tetrazole) | IC50 (μM) | Solubility (μg/mL) |
|---|---|---|---|---|
| 1 | H | 1H-tetrazole | 0.7 | 12.5 |
| 2 | CH3 | 1H-tetrazole | 0.3 | 8.2 |
| 3 | H | 2H-tetrazole | 2.1 | 18.9 |
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Optimize stoichiometry: Use 1.2 equivalents of 4-(1H-tetrazol-1-yl)aniline to drive the reaction .
- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility .
- Catalyst selection: Replace EDCI with DCC for sterically hindered amines .
Q. What strategies validate off-target effects in biological studies?
- Proteome-wide profiling: Use thermal shift assays to identify non-target protein interactions .
- CRISPR knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
